molecular formula C17H14N4O3S B3006144 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206989-09-4

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B3006144
CAS No.: 1206989-09-4
M. Wt: 354.38
InChI Key: FDLYPMFJTYDOMF-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
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Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that belongs to a class of heterocyclic organic compounds. The unique structural features of this compound suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including antiproliferative effects, anti-inflammatory properties, and antimicrobial activity.

Chemical Structure and Properties

The compound's chemical formula is C18H15N3O2SC_{18}H_{15}N_3O_2S, with a molecular weight of approximately 345.39 g/mol. The presence of both oxazepine and thiadiazole rings contributes to its biological profile.

Antiproliferative Activity

Research indicates that derivatives of oxazepine compounds often exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cytotoxic Effects : Studies have shown that related oxazepine derivatives demonstrate cytotoxicity against solid tumor cell lines. The mechanism often involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression and inflammation .
  • Case Study : In a study evaluating various benzoxazepine derivatives, one compound exhibited an IC50 value of 15 µM against the MCF-7 breast cancer cell line, indicating moderate antiproliferative activity. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance efficacy .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Research has indicated that certain oxazepine derivatives can inhibit the production of pro-inflammatory cytokines:

  • Mechanism : The inhibition of NF-kB signaling pathways has been observed in related compounds, leading to reduced expression of inflammatory markers .
  • Experimental Findings : In vitro studies demonstrated that specific derivatives reduced IL-6 and TNF-α levels by approximately 30% in stimulated macrophages .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored with varying results:

  • Bacterial Inhibition : Some synthesized compounds within this class showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the derivative .

Summary of Biological Activities

Biological ActivityObservationsReference
AntiproliferativeIC50 ~ 15 µM against MCF-7 cells
Anti-inflammatoryReduced IL-6 and TNF-α levels by ~30%
AntimicrobialMIC values between 50 - 200 µg/mL

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-21-6-7-24-15-5-3-11(9-12(15)17(21)23)18-16(22)10-2-4-13-14(8-10)20-25-19-13/h2-5,8-9H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLYPMFJTYDOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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